

# Foliglurax: A Technical Whitepaper on Target Engagement and Receptor Binding Affinity

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Compound of Interest		
Compound Name:	Foliglurax	
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### Introduction

**Foliglurax** (also known as PXT002331) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] It was investigated as a potential non-dopaminergic therapy for Parkinson's disease, aiming to alleviate motor symptoms and levodopa-induced dyskinesia.[4][5] As a PAM, **Foliglurax** does not activate the mGluR4 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a nuanced approach to modulating neuronal activity within the basal ganglia, a key brain region affected in Parkinson's disease.

Preclinical studies in animal models of Parkinson's disease demonstrated the potential of **Foliglurax** to reduce motor deficits. However, the development of **Foliglurax** was discontinued after a Phase II clinical trial (AMBLED) failed to demonstrate statistically significant efficacy in reducing "off" time or dyskinesia in patients with Parkinson's disease compared to placebo.

This technical guide provides a comprehensive overview of the available data on **Foliglurax**'s target engagement and receptor binding affinity. It includes quantitative data, detailed experimental methodologies for key preclinical assessments, and visualizations of the relevant biological pathways and experimental workflows.

### **Target Engagement and Receptor Binding Affinity**



**Foliglurax**'s primary molecular target is the mGluR4, a Gi/o protein-coupled receptor. Its positive allosteric modulatory activity enhances the receptor's sensitivity to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release.

### **Quantitative Data**

The following tables summarize the known quantitative data for **Foliglurax**'s interaction with its target receptor.

Parameter	Value	Species	Assay Type	Reference
EC50	79 nM	Not Specified	Functional Assay	

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Receptor Subtype	Selectivity vs. mGluR4	Refere
mGluR6	>15-fold	_
mGluR7	>110-fold	
mGluR8	>50-fold	
NMDA, AMPA, Kainate Receptors	No effect (IC50 > 10 μM)	
Group I & II mGluRs	No effect (IC50 > 10 μM)	-
COMT, MAO-A, MAO-B	No effect (IC50 > 10 $\mu$ M)	-

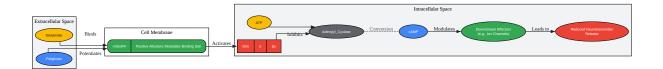
Selectivity is expressed as the ratio of the potency (e.g., EC50 or IC50) for the off-target receptor to the potency for the primary target (mGluR4). A higher fold value indicates greater selectivity.

## **Signaling Pathway**

The activation of mGluR4 by glutamate, potentiated by **Foliglurax**, initiates an intracellular signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl



cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway ultimately modulates ion channel activity and reduces the release of neurotransmitters.



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Figure 1: mGluR4 Signaling Pathway

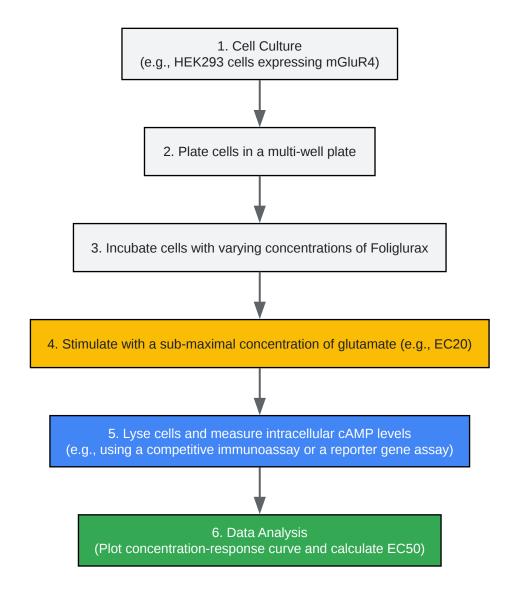
## **Experimental Protocols**

Detailed experimental protocols for **Foliglurax** are not extensively published due to its discontinued development. However, based on standard methodologies for characterizing mGluR4 PAMs, the following sections outline the likely experimental designs.

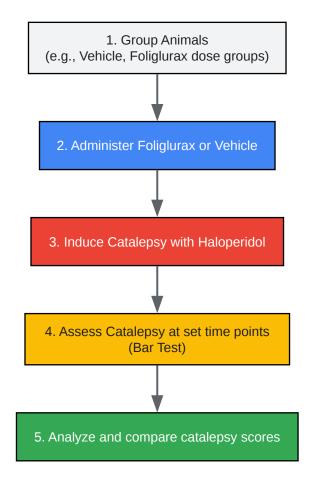
# In Vitro Functional Assay (Hypothetical Protocol for EC50 Determination)

This protocol describes a common method for determining the potency of an mGluR4 PAM by measuring its effect on glutamate-induced changes in intracellular signaling, such as cAMP levels.









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